

# Comparative Crystallographic Analysis of 3-Chloro-5-nitropyridin-4-amine Derivatives

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## Compound of Interest

Compound Name: 3-Chloro-5-nitropyridin-4-amine

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A guide for researchers and drug development professionals on the structural insights from X-ray crystallography of substituted nitropyridin-4-amines.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of **3-Chloro-5-nitropyridin-4-amine**. Understanding the three-dimensional structure of these molecules is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography offers precise details on molecular geometry, intermolecular interactions, and crystal packing, which are critical for structure-based drug design and the development of novel materials with tailored properties.

While the crystal structure of **3-Chloro-5-nitropyridin-4-amine** itself is not publicly available, this guide examines the crystallographic data of closely related derivatives to provide valuable insights into the structural effects of substituent modifications on the pyridin-4-amine scaffold. The compounds selected for comparison are 2-Chloro-5-nitropyridin-4-amine, 4-Amino-3,5-dichloropyridine, and N-(4-Chlorophenyl)-3-nitropyridin-2-amine.

## Quantitative Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the selected derivatives, facilitating a direct comparison of their solid-state structures.

Parameter	2-Chloro-5-nitropyridin-4-amine	4-Amino-3,5-dichloropyridine	N-(4-Chlorophenyl)-3-nitropyridin-2-amine[1]
Chemical Formula	C <sub>5</sub> H <sub>4</sub> CIN <sub>3</sub> O <sub>2</sub>	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	C <sub>11</sub> H <sub>8</sub> CIN <sub>3</sub> O <sub>2</sub>
Molecular Weight	173.56 g/mol	163.00 g/mol	249.65 g/mol [1]
Crystal System	Orthorhombic	Orthorhombic	Monoclinic[1]
Space Group	Pna2 <sub>1</sub>	Pna2 <sub>1</sub>	C2/c[2]
a (Å)	13.304(2)	13.304(2)[3]	30.472(3)[1]
b (Å)	12.911(2)	12.911(2)[3]	3.8032(4)[1]
c (Å)	3.8636(7)	3.8636(7)[3]	21.300(2)[1]
α (°)	90	90	90
β (°)	90	90	123.153(1)[1]
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	663.64(19)	663.64(19)[3]	2066.7(4)[1]
Z	4	4	8[1]
Temperature (K)	296	296[3]	100[1]
CCDC Number	880318[4]	2403603	Not specified

## Experimental Protocols

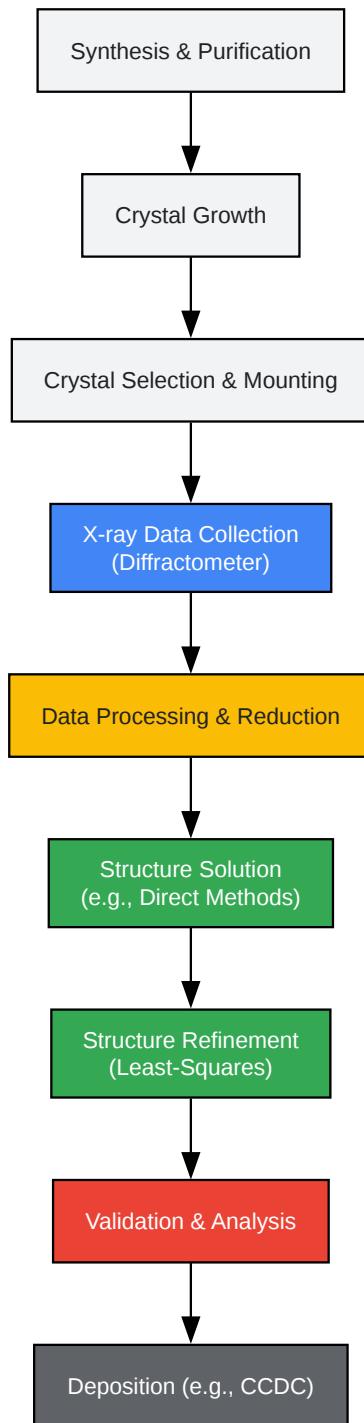
The determination of crystal structures by single-crystal X-ray diffraction involves a standardized workflow. Below are the general and specific experimental protocols for the analyzed compounds.

## General Experimental Workflow

A general workflow for single-crystal X-ray diffraction analysis is depicted in the following diagram. This process begins with the synthesis and crystallization of the compound of interest,

followed by crystal mounting, data collection using a diffractometer, data processing, structure solution and refinement, and finally, validation and deposition of the structural data.

General Workflow for Single-Crystal X-ray Crystallography



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Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

## Specific Methodologies

4-Amino-3,5-dichloropyridine:

- Synthesis and Crystallization: 4-Amino-3,5-dichloropyridine was dissolved in water and heated in a water bath at 353 K for 20 minutes. The solution was then allowed to cool slowly to room temperature, and colorless crystals formed after several days.[5]
- Data Collection: A suitable crystal was mounted on a diffractometer. The data was collected at a temperature of 296 K using Mo K $\alpha$  radiation.[3]

N-(4-Chlorophenyl)-3-nitropyridin-2-amine:

- Synthesis and Crystallization: 2-Chloro-3-nitro-pyridine and p-chloroaniline were refluxed in ethanol for 4 hours at 385 K. After cooling, the residue was dissolved in water and extracted with ether to yield the final product.
- Data Collection: Data were collected on a Bruker SMART APEX CCD diffractometer at 100 K using Mo K $\alpha$  radiation.[1] An absorption correction was applied using SADABS.[1]
- Structure Solution and Refinement: The structure was solved by direct methods and refined on F<sup>2</sup>. Carbon-bound hydrogen atoms were placed in calculated positions.

## Structural Analysis and Comparison

The crystallographic data reveals significant insights into how different substituents influence the molecular structure and crystal packing of the pyridin-4-amine core.

2-Chloro-5-nitropyridin-4-amine and 4-Amino-3,5-dichloropyridine: These two compounds are isostructural, crystallizing in the same orthorhombic space group (Pna2<sub>1</sub>) with very similar unit cell parameters.[3] This suggests that the substitution of the nitro group at the 5-position with a chloro group does not fundamentally alter the crystal packing arrangement. In the crystal of 4-Amino-3,5-dichloropyridine, molecules are assembled through strong N—H $\cdots$ N hydrogen

bonds, forming supramolecular chains.[5][6][7] These chains are further interconnected by offset  $\pi$ – $\pi$  stacking interactions.[5][6][7]

**N-(4-Chlorophenyl)-3-nitropyridin-2-amine:** This derivative crystallizes in a monoclinic space group, a different crystal system from the other two compounds.[1] The molecule is nearly planar, with a small dihedral angle of 9.89 (8) $^{\circ}$  between the pyridyl and benzene rings.[1] The conformation is stabilized by an intramolecular N—H $\cdots$ O hydrogen bond.[1] The crystal packing is characterized by dimeric aggregates formed through C—H $\cdots$ O interactions, which are connected into a supramolecular tape by  $\pi$ – $\pi$  stacking interactions.[1]

The comparison of these structures highlights the significant role of intermolecular forces, such as hydrogen bonding and  $\pi$ – $\pi$  stacking, in directing the crystal packing of these derivatives. The nature and position of the substituents on the pyridine ring dictate the types of interactions that dominate, ultimately leading to different crystal symmetries and packing motifs. This understanding is crucial for predicting the solid-state properties of new derivatives and for the rational design of crystalline materials with desired functionalities.

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